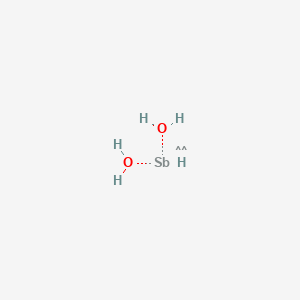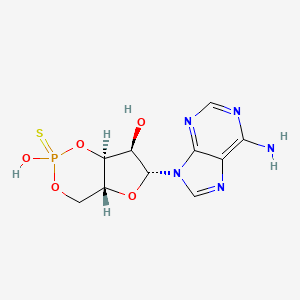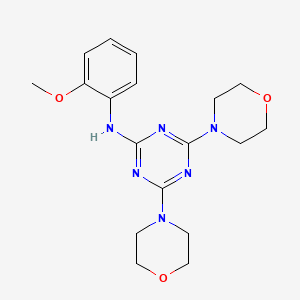
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Properties
- Antimicrobial Activities : Certain derivatives of 1,3,5-triazine, which share a structural resemblance with N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have shown antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited moderate activities against test microorganisms (Bektaş et al., 2007).
- Antiproliferative Activity : A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized, targeting EGFR/PI3K/AKT/mTOR signaling cascades. Certain compounds among these derivatives showed promising antiproliferative activity against cancer cell lines, suggesting a potential therapeutic application in cancer treatment (Shawish et al., 2022).
Photopolymerization and Material Synthesis
- Photoinitiation for Polymerization : Derivatives of 1,3,5-triazine, including those structurally related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, have been used as photoinitiators under LED exposure, contributing to free radical photopolymerization of (meth)acrylates. This application demonstrates the material's potential in advanced manufacturing technologies, such as 3D printing (Zhang et al., 2014).
- Dental Composite Creation : Certain triazine derivatives were used as visible light photo-initiators for creating dental composites, demonstrating their applicability in dental material sciences. The use of these compounds resulted in increased cure rates and higher final conversion compared to traditional systems (Song et al., 2014).
Molecular Structure and Material Properties
- Crystal Structure Analysis : The crystal structure of certain 1,3,5-triazine derivatives, including those related to N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine, was studied, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the material's properties and potential applications (Fridman et al., 2003).
- Electron Mobility and OLED Improvement : Triazine compounds have been used as electron-transport layers in organic light-emitting diodes (OLEDs), significantly improving their driving voltages, power conversion efficiencies, and operational stability. This application underscores the material's significance in the development of advanced electronic devices (Matsushima et al., 2010).
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-4,6-bis(4-morpholinyl)-1,3,5-triazin-2-amine |
|---|---|
Fórmula molecular |
C18H24N6O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6O3/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24/h2-5H,6-13H2,1H3,(H,19,20,21,22) |
Clave InChI |
PYEYOUDHDVXHAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z,8E,13Z)-12-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1240448.png)

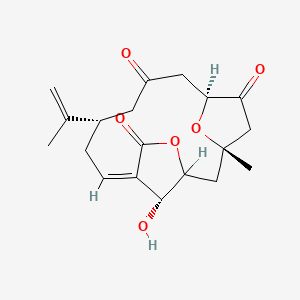
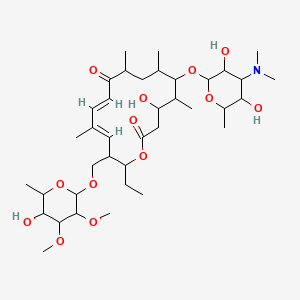
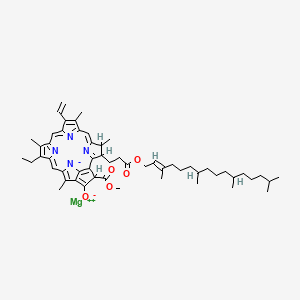
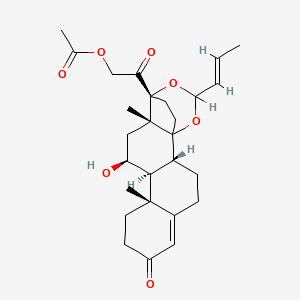
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)



